Glycinothricin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63663-79-6 |
|---|---|
Molecular Formula |
C17H29N7O8 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[(2-aminoacetyl)-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C17H29N7O8/c1-23-4-6(26)9-10(15(23)29)21-17(20-9)22-14-11(24(2)8(27)3-18)12(28)13(32-16(19)30)7(5-25)31-14/h6-7,9-14,25-26,28H,3-5,18H2,1-2H3,(H2,19,30)(H2,20,21,22)/t6-,7-,9-,10+,11-,12+,13+,14-/m1/s1 |
InChI Key |
IGGCBWFVVFZDLU-HZSGZFBJSA-N |
SMILES |
CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)N(C)C(=O)CN)O |
Isomeric SMILES |
CN1C[C@H]([C@@H]2[C@@H](C1=O)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)N(C)C(=O)CN)O |
Canonical SMILES |
CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)N(C)C(=O)CN)O |
Synonyms |
4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-((aminoacetyl)methylamino)-6-O-(aminocarbonyl)-2-deoxy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl- glycinothricin |
Origin of Product |
United States |
Origin and Producer Organisms of Glycinothricin
Isolation and Characterization of Streptomyces griseus Strains Producing Glycinothricin
The first successful isolation of this compound was reported from the fermentation broth of a specific strain of Streptomyces griseus. jst.go.jpnih.gov The process involved culturing the microorganism, followed by extraction and purification of the active compound from the liquid medium. nih.gov General methods for isolating secondary metabolites from Streptomyces cultures are well-established and typically involve techniques to separate the desired compound from a complex mixture of other metabolites and cellular components. nih.govresearchgate.net
Characterization of this compound revealed its identity as a streptothricin-class antibiotic. nih.gov A key method used for its structural elucidation was acid hydrolysis. This chemical process breaks the molecule down into its fundamental constituents. The acid hydrolysis of this compound yields three primary components, confirming its unique structure within the streptothricin (B1209867) family. jst.go.jpnih.gov
Table 1: Hydrolysis Products of this compound
| Component | Description |
|---|---|
| N-methylstreptolidine | A core structural component characteristic of some streptothricin antibiotics. jst.go.jpnih.gov |
| N-methyl-D-glucosamine | An amino sugar moiety attached to the core structure. jst.go.jpnih.gov |
| Glycine (B1666218) | An amino acid that forms the side chain, distinguishing this compound from streptothricins that have a β-lysine side chain. jst.go.jpnih.gov |
Chemically, this compound is identified as the deformimino derivative of another antibiotic, LL-AB664. nih.gov Its antibacterial activity is noted to be less potent against both gram-positive and gram-negative bacteria when compared to LL-AB664. nih.gov
Comparative Analysis of this compound-Producing Streptomyces Species
While Streptomyces griseus was the original identified source of this compound, subsequent research into the biosynthesis of related compounds has implicated other Streptomyces species in its production. jst.go.jpnih.govresearchgate.net The most notable of these is Streptomyces luteocolor, the producer of the antibiotic BD-12. asm.orgresearchgate.net
The biosynthetic gene cluster (BGC) responsible for producing BD-12 in S. luteocolor has been identified and studied. researchgate.netresearchgate.net This research demonstrated that this compound is a direct precursor to BD-12. researchgate.net An enzyme encoded within the BGC, a Fem-like enzyme, attaches a glycyl moiety to the streptothrisamine core to form this compound. researchgate.net A subsequent enzymatic step modifies this compound to yield the final product, BD-12. rcsb.orgresearchgate.net Therefore, S. luteocolor inherently possesses the complete genetic and metabolic machinery to synthesize this compound.
The genus Streptomyces is characterized by vast genomic diversity, with even closely related strains showing significant variation in their BGCs for secondary metabolites. nih.govmdpi.com This diversity is driven by evolutionary forces such as lateral gene transfer. nih.gov The presence of the this compound biosynthetic pathway in different species like S. griseus and S. luteocolor highlights how pathways for valuable secondary metabolites can be distributed across the genus. Comparative genomic analyses help in understanding the evolution and adaptation of these bacteria to different environments. nih.govnih.gov
Table 2: Known and Implied Producer Organisms of this compound
| Organism | Evidence of Production | Notes |
|---|---|---|
| Streptomyces griseus | Direct isolation from culture broth. jst.go.jpnih.gov | The first identified natural producer of this compound. nih.gov |
| Streptomyces luteocolor | Identified as a metabolic intermediate in the biosynthesis of the antibiotic BD-12. researchgate.netresearchgate.net | Possesses the biosynthetic gene cluster necessary for this compound synthesis. researchgate.net |
Ecological Relevance of this compound Production in Microbial Communities
The production of antibiotics and other secondary metabolites by soil-dwelling bacteria like Streptomyces is a key strategy for survival and competition within complex microbial communities. mdpi.commdpi.com These compounds are instrumental in mediating antagonistic interactions, allowing the producing organism to inhibit the growth of competing microbes and secure access to limited nutrients. mdpi.comnih.gov
In its natural habitat, Streptomyces coexists with a multitude of other microorganisms, and the production of antibiotics like this compound likely plays a crucial role in shaping the local microbial ecosystem. frontiersin.orgmdpi.comfrontiersin.org The synthesis of such bioactive compounds is often triggered by environmental cues, including nutrient stress or the chemical signals from other nearby organisms. researchgate.net Environmental fluctuations in factors like nutrient availability are known to strongly influence microbial ecology and evolution, potentially selecting for diverse metabolic adaptations, including antibiotic production. ethz.ch
A fascinating aspect of this compound's ecological role comes from its function as a precursor to BD-12 in S. luteocolor. One study proposed that the subsequent modification of this compound into BD-12 is a strategy to overcome resistance mechanisms in competing bacteria. rcsb.org By altering the final structure of the antibiotic, the producing organism may be able to circumvent aminoglycoside-modifying enzymes, a common class of resistance determinants in other bacteria. rcsb.org This suggests an evolutionary arms race where Streptomyces not only produces an antimicrobial agent but also modifies it to maintain its efficacy against evolving competitors. This dynamic interplay of production and modification underscores the sophisticated chemical ecology of microbial communities.
Biosynthesis Pathway Elucidation of Glycinothricin
Identification of the Glycinothricin Biosynthetic Gene Cluster
The genetic underpinnings of this compound biosynthesis have been largely investigated through the study of the BD-12 biosynthetic gene cluster (BGC) found in Streptomyces luteocolor NBRC 13826. This cluster contains the gene orf11, which encodes a key enzyme involved in the formation of the glycine (B1666218) side chain. asm.orgnih.govresearchgate.netresearchgate.net Analysis of other Streptomyces species has also identified gene clusters associated with streptothricin (B1209867) production, often involving NRPS systems, highlighting the divergent evolutionary strategies for producing related antibiotics. nih.govd-nb.infopacb.comnih.gov The identification of the BD-12 BGC provided critical insights into the unique mechanism employed for this compound formation. asm.orgnih.govresearchgate.netresearchgate.net
Precursor Molecules and Early Stage Biosynthesis
The early stages of this compound biosynthesis involve the preparation and assembly of essential precursor molecules. The core structure of streptothricin-class antibiotics includes an amino sugar, streptothrisamine, which is conjugated with amino acid residues. asm.orgnih.govresearchgate.netresearchgate.net
Incorporation of Streptothrisamine and Glycine
In the context of this compound biosynthesis, the amino sugar streptothrisamine serves as the central scaffold. This amino sugar is then conjugated with glycine. asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netsinica.edu.tw This process differs from the biosynthesis of streptothricin itself, which utilizes L-β-lysine instead of glycine. asm.orgnih.govresearchgate.netresearchgate.net Glycine, a fundamental amino acid, is synthesized primarily from serine via the serine hydroxymethyltransferase (SHMT) reaction. ias.ac.inwikipedia.org
Role of tRNA-Dependent Aminoacylation in this compound Formation
A defining feature of this compound biosynthesis is the involvement of tRNA-dependent aminoacylation. This process utilizes charged transfer RNA (tRNA) molecules, specifically Gly-tRNAGly, to deliver glycine for peptide bond formation. asm.orgnih.gov This mechanism contrasts with the NRPS systems that directly assemble peptide chains without the direct involvement of tRNA in the catalytic step. asm.orgnih.govresearchgate.net The gene orf11 encodes a novel enzyme that functions as a Fem-like enzyme, mediating this tRNA-dependent peptide bond formation between the amino sugar intermediate and glycine. asm.orgnih.govresearchgate.net
Enzymatic Steps in this compound Formation
The enzymatic machinery responsible for constructing this compound involves specific enzymes that catalyze key bond formations.
Orf11: A Fem-like Enzyme Catalyzing Peptide Bond Formation
The gene orf11 from the BD-12 BGC encodes a unique enzyme, Orf11, which acts as a Fem-like enzyme. asm.orgnih.govresearchgate.net Fem enzymes are known to catalyze tRNA-dependent peptide bond formation, typically in peptidoglycan biosynthesis. asm.orgoup.com Orf11 specifically accepts the amino sugar, streptothrisamine, as a substrate and catalyzes the formation of a peptide bond between streptothrisamine and glycine, using Gly-tRNAGly. asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netsinica.edu.tw This represents the first identified enzyme of its kind capable of using an amino sugar as a substrate in this manner. asm.orgnih.gov While primarily utilizing Gly-tRNAGly, studies suggest Orf11 might also accept Ala-tRNAAla, though no corresponding products were detected in specific experimental conditions. nih.gov
Intermediate Compounds in this compound Biosynthesis
The direct product of the Orf11-catalyzed reaction is this compound. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netsinica.edu.twnih.gov this compound is characterized as the deformimino derivative of antibiotic LL-AB664. nih.gov Further modifications can occur, such as the addition of an N-formimidoyl group to this compound, which leads to the formation of BD-12. This subsequent modification is proposed to be catalyzed by an enzyme encoded by the orf1 gene. researchgate.netnih.govresearchgate.netsinica.edu.twrsc.org In vitro studies have also identified glycylthricin as a product when recombinant Orf11 is incubated with Gly-tRNAGly and streptothrisamine. researchgate.net
Data Tables
To further illustrate the key components and processes involved in this compound biosynthesis, the following tables summarize critical information:
Table 1: Key Enzymes and Their Roles in this compound Biosynthesis
| Enzyme | Role in this compound Biosynthesis | Mechanism/Substrate | Citations |
| Orf11 | Peptide bond formation | tRNA-dependent aminoacylation of streptothrisamine with glycine | asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netsinica.edu.tw |
| Orf1 (proposed) | N-formimidoylation | Conversion of this compound to BD-12 | researchgate.netnih.govresearchgate.netsinica.edu.twrsc.org |
Table 2: Precursor Molecules in this compound Biosynthesis
| Precursor Molecule | Role in this compound Biosynthesis | Origin/Notes | Citations |
| Streptothrisamine | Amino sugar backbone | Core component of ST-class antibiotics | asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netsinica.edu.tw |
| Glycine | Amino acid side chain | Synthesized from serine | asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netsinica.edu.twias.ac.inwikipedia.org |
Table 3: Comparison of Streptothricin and this compound Biosynthetic Mechanisms
| Feature | Streptothricin (ST) Biosynthesis | This compound/BD-12 Biosynthesis | Citations |
| Amino Acid Side Chain | L-β-lysine | Glycine | asm.orgnih.govresearchgate.netresearchgate.net |
| Peptide Bond Formation | Nonribosomal Peptide Synthetase (NRPS) machinery | Fem-like enzyme (Orf11) | asm.orgnih.govresearchgate.net |
| Mechanism | NRPS-mediated | tRNA-dependent aminoacylation | asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Key Enzyme | NRPS complex | Orf11 | asm.orgnih.govresearchgate.net |
Compound Names:
this compound
Streptothricin (ST)
BD-12
Streptothrisamine
Glycine
L-β-lysine
Glycylthricin
Chemical Structure of Glycinothricin and Its Congeners
Primary Structural Features and Core Scaffold
The fundamental scaffold of streptothricins, including Glycinothricin, is built upon three key molecular features:
Streptolidine (B1256088) Lactam Ring: This is an unusual, guanidine-containing bicyclic system that is considered a hallmark of the streptothricin (B1209867) class and appears unique to these compounds semanticscholar.orgrsc.orgnih.gov. Acid hydrolysis of this compound yields N-methylstreptolidine, indicating the presence of this core moiety, potentially in a methylated form nih.gov.
Carbamoylated Sugar: Canonical streptothricins feature a carbamoylated D-gulosamine sugar nih.govsemanticscholar.orgrsc.orgnih.gov.
Amino Acid Homopolymer: The defining characteristic of canonical streptothricins is a homopolymer of β-lysine residues, linked head-to-tail. The length of this β-lysine chain, ranging from one to seven residues, differentiates various streptothricin congeners (e.g., Streptothricin F, D, E) nih.govresearchgate.netsemanticscholar.orgnih.govnih.gov.
This compound shares this core structural framework, serving as the foundational architecture upon which its unique side chain is appended nih.govresearchgate.netnih.gov.
Unique Glycine-Derived Side Chain in this compound
A principal distinguishing feature of this compound is the replacement of the characteristic β-lysine homopolymer with a glycine-derived side chain researchgate.netnih.govresearchgate.netengconf.us. Acid hydrolysis of this compound confirms the presence of glycine (B1666218) as a component, in contrast to the β-lysine residues found in other streptothricins nih.gov. Research indicates that this compound is a deformimino derivative of antibiotic LL-AB664 nih.gov. Further studies on related compounds suggest that enzymes can modify this compound by adding a glycine-derived N-formimidoyl group, forming antibiotic BD-12 researchgate.netresearchgate.netdntb.gov.uarcsb.orgrsc.orgnih.govsciprofiles.comresearchgate.netresearchgate.net. This implies that the glycine residue in this compound is incorporated in a modified form, serving as the amino acid component instead of the β-lysine chain. Glycine itself is unique among amino acids due to its minimal side chain—a single hydrogen atom—which imparts significant conformational flexibility vaia.comrusselllab.orgwikipedia.org. This structural characteristic of glycine likely plays a role in the specific interactions and properties of this compound.
Comparison of this compound Structural Elements with Canonical Streptothricins
The structural comparison between this compound and canonical streptothricins highlights variations in the sugar moiety and the amino acid side chain, while the streptolidine core remains largely conserved.
The streptolidine lactam ring is a conserved structural element across the streptothricin family nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov. While canonical streptothricins possess a streptolidine moiety, acid hydrolysis of this compound specifically yields N-methylstreptolidine nih.gov. This suggests that the streptolidine component in this compound is methylated, a modification that has not been as explicitly detailed for all canonical streptothricins in the available literature. However, the fundamental streptolidine lactam ring structure is present in both nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov.
A significant divergence from canonical streptothricins lies in the sugar component. While canonical members typically contain a carbamoylated D-gulosamine sugar nih.govsemanticscholar.orgrsc.orgnih.gov, this compound is characterized by the presence of an N-methyl-D-glucosamine moiety nih.govbiosynth.comnih.gov. This indicates two key differences: the sugar itself is glucosamine (B1671600) rather than gulosamine, and it is N-methylated. These modifications to the sugar component contribute to this compound's unique chemical identity within the streptothricin class.
Table 1: Comparative Structural Elements of this compound and Canonical Streptothricins
| Structural Component | Canonical Streptothricins | This compound | Notes |
| Core Scaffold | Streptolidine lactam ring | Streptolidine lactam ring | A conserved structural feature across the class nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov. |
| Amino Acid Chain | β-lysine homopolymer (1-7 residues) | Glycine-derived side chain | Glycine replaces the β-lysine(s); acid hydrolysis yields glycine researchgate.netnih.govresearchgate.netengconf.us. |
| Sugar Moiety | Carbamoylated D-gulosamine | N-methyl-D-glucosamine | Differs in sugar type (glucosamine vs. gulosamine) and methylation status nih.govbiosynth.comnih.gov. |
| Streptolidine Form | Streptolidine | N-methylstreptolidine (from acid hydrolysis) | Methylation noted in this compound's hydrolysis product nih.gov, while canonical form is simply streptolidine. |
Structural Analogs and Derivatives of Glycinothricin
Naturally Occurring Glycinothricin Analogs (e.g., BD-12, Citromycin)
Nature has produced a variety of streptothricin-like compounds with modifications to the core structure. nih.govresearchgate.net These analogs often exhibit variations in the amino acid side chain, the streptolidine (B1256088) lactam ring, or the gulosamine sugar moiety. researchgate.net
BD-12, produced by Streptomyces luteocolor, is a notable naturally occurring analog of this compound. researchgate.netresearchgate.netnih.gov In BD-12, the glycine-derived side chain of this compound is further modified by the addition of an N-formimidoyl group. researchgate.netresearchgate.netnih.gov This modification is catalyzed by a noncanonical FAD-dependent enzyme, Orf1. researchgate.netnih.gov The biosynthesis of BD-12 is distinct from that of streptothricins containing a β-lysine side chain; it involves a tRNA-dependent enzyme, Orf11, which catalyzes the peptide bond formation between the amino sugar intermediate and glycine (B1666218). nih.govnih.gov This enzymatic step precedes the N-formimidoylation by Orf1. researchgate.net A key feature of BD-12 is its lack of the β-amino group that is typically targeted by streptothricin (B1209867) acetyltransferases, a common bacterial resistance mechanism. nih.govresearchgate.net Consequently, BD-12 is not inactivated by these enzymes. nih.govresearchgate.net
Citromycin (B161856) is another member of the streptothricin family, contributing to the class's structural diversity. nih.govresearchgate.net Along with other compounds like LL-AB664 and sclerothricin, citromycin features a non-lysine amino acid residue linked to the gulosamine sugar. nih.gov These natural variations highlight the modularity of the streptothricin biosynthetic machinery.
| Compound | Producing Organism | Key Structural Feature | Citation |
| This compound | Streptomyces sp. | Glycine-derived side chain | streptomyces.org.uk |
| BD-12 | Streptomyces luteocolor | N-formimidoylglycine side chain | nih.govresearchgate.netresearchgate.net |
| Citromycin | Streptomyces sp. | Non-lysine amino acid residue | nih.govresearchgate.net |
| Streptothricin F | Streptomyces lavendulae | Single β-lysine residue | nih.govrsc.org |
| Streptothricin D | Streptomyces lavendulae | Three β-lysine residues | nih.govplos.org |
The side chain attached to the gulosamine sugar is a major point of structural variation among streptothricin-related compounds. researchgate.net While canonical streptothricins are defined by a homopolymer chain of β-lysine residues of varying lengths (from one to seven), a number of natural analogs feature different amino acid-derived moieties. nih.govresearchgate.net
This compound itself is a prime example, possessing a simple glycine side chain. streptomyces.org.uk This is further elaborated in BD-12 to a formimidoylglycine group. nih.govresearchgate.net Other identified natural variations include the incorporation of N-methylglycine (sarcosine) and formiminoglycine. nih.gov The enzyme Orf1 from the BD-12 producer has been shown in vitro to be capable of modifying not just this compound but also other streptothricin precursors like glycylthricin, 3-aminopropionylthricin, and 4-aminobutylthricin, leading to their corresponding N-formimidoylated or N-iminoacetylated products. researchgate.netresearchgate.net This demonstrates the enzymatic basis for the diversification of these side chains. nih.gov The structural diversity of these side chains is generated through at least two distinct biochemical mechanisms: nonribosomal peptide synthetase (NRPS) for β-lysine incorporation and tRNA-dependent mechanisms for glycine incorporation. nih.govnih.gov
| Side Chain Moiety | Example Compound(s) | Biosynthetic Feature | Citation |
| β-Lysine | Streptothricin F, D | NRPS-mediated | nih.govnih.gov |
| Glycine | This compound | tRNA-dependent | nih.govnih.gov |
| Formimidoylglycine | BD-12 | tRNA-dependent + Enzymatic modification (Orf1) | nih.govresearchgate.netresearchgate.net |
| N-methylglycine (Sarcosine) | LL-AC541 | Non-lysine amino acid incorporation | nih.gov |
Semisynthetic and Engineered this compound Derivatives
The streptothricin scaffold, including that of this compound, offers a versatile platform for semisynthetic and engineered modifications aimed at improving properties or probing biological mechanisms. rsc.orgsemanticscholar.org The development of a convergent total synthesis for streptothricin F, for example, was designed to facilitate the rapid generation of a library of analogs. nih.govrsc.org
Modifying the streptothricin structure is a key strategy for understanding its mechanism of action and resistance. The β-amino group of the β-lysine side chain in canonical streptothricins is a known target for bacterial resistance enzymes called streptothricin acetyltransferases (SATs). rsc.org The natural analog BD-12, which lacks this β-amino group, serves as a natural probe demonstrating that modifying this site can evade resistance. nih.gov This observation has inspired hypothetical synthetic derivatives, such as N-methylated streptothricins, which could potentially avoid inactivation by SATs while maintaining antibacterial activity. nih.gov
Cryo-electron microscopy studies of streptothricin F and D bound to the ribosome have revealed key interactions, such as the streptolidine moiety binding to helix 34 of the 16S rRNA. plos.org Synthetic analogs with alterations in the streptolidine ring or the gulosamine sugar could be used to probe the importance of these specific interactions for ribosomal binding and inhibition of protein synthesis.
The side chain of streptothricin is a prime target for introducing unnatural amino acids to create novel derivatives. Enzymatic modifications have been used to replace the natural β-lysine with other groups, such as 3-aminoproprionyl, 4-aminobutyl, or β-homolysine moieties. nih.govresearchgate.net These modifications aim to alter the molecule's properties, potentially overcoming resistance mechanisms. nih.gov
The biosynthesis of BD-12, which uses a tRNA-dependent enzyme (Orf11) to incorporate glycine, suggests a pathway for creating further diversity. nih.govnih.gov This enzymatic machinery could potentially be engineered to accept other unnatural amino acids, expanding the range of possible streptothricin analogs. The ability to incorporate a wide array of unnatural amino acids into peptides and proteins is a well-established field, utilizing techniques like engineered aminoacyl-tRNA synthetases and nonsense suppression. nih.govmdpi.com Applying these principles to the streptothricin biosynthetic pathway could allow for the site-specific incorporation of diverse chemical functionalities, creating novel probes and potentially new therapeutic candidates.
Molecular and Cellular Mechanism of Action Studies
Relationship to Streptothricin (B1209867) Mechanism of Action
Glycinothricin functions as a protein synthesis inhibitor, a characteristic shared by the broader streptothricin class of antibiotics researchgate.net. The mechanism of action for streptothricins is broadly comparable to that of aminoglycosides nih.gov. These antibiotics target the bacterial translation apparatus, specifically interacting with the 30S ribosomal subunit researchgate.netmdpi.com. Their mode of action involves preventing the binding of charged transfer RNAs (tRNAs) to the ribosome's A-site and simultaneously blocking the translocation of peptidyl-tRNA to the P-site, thereby halting protein elongation researchgate.net. A key feature of streptothricins, including this compound, is their capacity to induce misreading of the messenger RNA (mRNA) sequence, a phenomenon also observed with certain aminoglycosides nih.govnih.gov.
Inhibition of Bacterial Protein Synthesis
As a member of the streptothricin family, this compound exerts its antibacterial effect by inhibiting the crucial process of bacterial protein synthesis nih.gov. This inhibition is mediated through direct interactions with the bacterial ribosome, with a particular focus on the 30S subunit mdpi.comyoutube.com. By disrupting the translation machinery, this compound interferes with the accurate and efficient production of essential proteins required for bacterial survival and growth.
The primary molecular target for this compound, consistent with other streptothricins, is the 16S ribosomal RNA (rRNA) component of the 30S ribosomal subunit mdpi.comyoutube.com. While specific binding sites for this compound on the 16S rRNA have not been extensively detailed, related antibiotics such as tetracyclines are known to bind to helix 34 of the 16S rRNA mdpi.com. Helix 34 is recognized as a critical region within the 16S rRNA, playing a significant role in essential ribosomal functions, including the decoding of mRNA codons and the precise positioning of tRNAs within the ribosome's active sites nih.govnih.gov.
A significant aspect of this compound's mechanism of action, inherited from the streptothricin class, is its ability to induce misreading of the mRNA sequence nih.govnih.gov. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins. Furthermore, this compound impedes the translocation process, a vital step in protein synthesis where the ribosome moves along the mRNA to expose the next codon researchgate.netnih.gov. This blockade, occurring at the level of peptidyl-tRNA movement from the A-site to the P-site, effectively halts the elongation of the polypeptide chain researchgate.net. Research indicates that mutations within helix 34 of the 16S rRNA can specifically influence frameshifting and inhibit tRNA translocation, underscoring the functional importance of this ribosomal region in mediating these antibiotic effects nih.gov.
Comparative Analysis of this compound's Activity Profile
This compound is classified as an antibiotic within the streptothricin class nih.gov. Comparative studies indicate that this compound exhibits reduced activity against both Gram-positive and Gram-negative bacteria when contrasted with LL-AB664, another antibiotic from the streptothricin family nih.gov. Generally, streptothricins are known for their broad-spectrum activity, demonstrating efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi researchgate.netsinica.edu.tw. The diminished activity observed for this compound suggests a potentially narrower spectrum of action or lower potency within this antibiotic class.
Comparative Activity of this compound and LL-AB664
| Antibiotic | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
| This compound | Less active | Less active |
| LL-AB664 | More active | More active |
Compound Names Mentioned:
this compound
Streptothricin
Streptothricin F
Nourseothricin
LL-AB664
Kanamycin
Aminoglycosides (class)
Tetracyclines (class)
Structure Activity Relationship Sar Investigations of Glycinothricin and Its Analogs
Principles and Methodologies of Glycinothricin SAR Studies
The primary goal of SAR studies in the context of this compound is to correlate specific structural features of the molecule with its antimicrobial efficacy. Methodologies employed in these investigations are multifaceted, often beginning with the isolation and characterization of various natural analogs, followed by synthetic modifications to probe the function of different moieties.
A key analytical technique involves the chemical or enzymatic hydrolysis of the antibiotic, followed by chromatographic separation and identification of the resulting fragments. For instance, an analytical procedure for distinguishing members of the streptothricin (B1209867) family involves the analysis of their hydrolysis products using an amino acid autoanalyzer. This allows for the identification of the constituent parts, such as the streptolidine (B1256088) core, the aminosugar, and the variable amino acid side chain, providing a basis for comparing different analogs. nih.gov
Further methodologies include:
Comparative Antimicrobial Susceptibility Testing: A panel of bacterial strains, including both Gram-positive and Gram-negative organisms, is used to determine the minimum inhibitory concentration (MIC) for a series of structurally related compounds. This provides quantitative data on how modifications affect the spectrum and potency of antibacterial activity.
Semi-synthesis and Total Synthesis: Chemical synthesis allows for the creation of novel analogs with targeted modifications that may not be accessible through natural biosynthetic pathways. Total synthesis, while complex, offers the ultimate control for generating a wide array of derivatives for comprehensive SAR analysis.
Enzymatic Modification: Utilizing enzymes from the biosynthetic pathways of these antibiotics can produce novel derivatives. For example, understanding the enzymes involved in attaching the amino acid side chain can open avenues for creating hybrid molecules. nih.gov
These approaches collectively allow researchers to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups—required for the antibacterial action of this compound and related compounds.
Impact of Glycine (B1666218) Moiety on Biological Activity
This compound is distinguished from many other streptothricins by the presence of a glycine residue as its side chain. nih.gov SAR studies have revealed that this seemingly simple substitution has a significant impact on the compound's biological profile.
Research comparing this compound to its close analog, LL-AB664, which possesses a different amino acid side chain, demonstrated that this compound exhibits lower activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the nature of the amino acid side chain is a critical determinant of antibacterial potency.
While direct comparative studies on a wide range of amino acid substitutions at this position in this compound are limited, broader research on antimicrobial peptides (AMPs) provides analogous insights. In other AMPs, the substitution of other amino acids with glycine has been shown to alter the peptide's flexibility and helical structure, which can, in turn, reduce its antimicrobial efficacy. researchgate.netnih.gov Increased flexibility might hinder the specific interactions required with the bacterial ribosome, which is the target of streptothricin antibiotics.
The reduced activity of this compound is, however, accompanied by lower toxicity in mice compared to LL-AB664. nih.gov This highlights a crucial aspect of SAR studies: the trade-off between potency and toxicity. The glycine moiety, while diminishing the desired antibacterial effect, concurrently mitigates adverse effects, an observation that is vital for the development of therapeutic agents with a favorable safety profile.
| Compound | Side Chain Moiety | Antibacterial Activity | Toxicity in Mice | Reference |
|---|---|---|---|---|
| This compound | Glycine | Less Active | Less Toxic | nih.gov |
| LL-AB664 | β-Lysine | More Active | More Toxic | nih.gov |
Influence of N-Formimidoyl Group in BD-12 on Activity and Resistance Avoidance
The N-formimidoyl group is a structural feature found in some antibiotics that can significantly influence their properties. While not present in this compound itself, which is a deformimino derivative, its role can be understood by examining related compounds like BD-12 and other antibiotic classes. nih.gov For instance, in the carbapenem (B1253116) class of antibiotics, the development of an N-formimidoyl derivative of thienamycin, known as imipenem, led to a compound with enhanced chemical stability. nih.gov
In the context of streptothricin-like antibiotics, the presence or absence of this group is a key structural variation. This compound is specifically described as the deformimino derivative of antibiotic LL-AB664, indicating that LL-AB664 possesses this group while this compound does not. nih.gov The lower activity of this compound suggests that the N-formimidoyl group may be important for potent antibacterial action.
Furthermore, the N-formimidoyl group can play a role in overcoming resistance mechanisms. In other antibiotic classes, this modification has been shown to confer stability against inactivating enzymes, such as β-lactamases. nih.gov While the primary resistance mechanism to streptothricins is enzymatic acetylation of the β-lysine moiety, the N-formimidoyl group's influence on interactions with the bacterial target or resistance enzymes in this specific class is an area for further investigation. The study of BD-12, which has a glycine-derived side chain, has provided insights into the diverse biosynthetic pathways that create structural variety in these antibiotics, which in turn affects their activity. nih.govnih.gov
SAR of Modified Amino Acid Side Chains in Streptothricin-like Compounds
The amino acid side chain is a key point of structural diversity among streptothricin-like antibiotics and, as demonstrated by the comparison of this compound and LL-AB664, it is a major determinant of biological activity. nih.gov The biosynthesis of BD-12, which involves a unique tRNA-dependent enzyme to attach the glycine residue, highlights the distinct enzymatic strategies nature employs to generate this diversity. nih.govnih.gov This contrasts with the nonribosomal peptide synthetase (NRPS) machinery used to incorporate the β-lysine side chain in streptothricin F. nih.gov
The functional analysis of the enzymes responsible for side chain attachment has enabled the production of new streptothricin-related compounds, providing new insights into the SAR of this antibiotic family. nih.gov General principles from SAR studies of other antimicrobial peptides suggest that modifications to the amino acid side chains can influence:
Hydrophobicity: The hydrophobicity of the side chain can influence membrane penetration and interaction with the ribosomal target.
Steric Bulk: The size and shape of the side chain can impact the binding affinity to the target site.
Systematic replacement of the glycine in this compound with other natural and non-natural amino acids would be a logical next step to fully elucidate the SAR of this position. This could lead to the identification of analogs with an optimized balance of high antibacterial activity and low toxicity.
Computational Approaches and QSAR Modeling in this compound-Related Research
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for accelerating drug discovery and refining the understanding of SAR. nih.govmdpi.com These approaches aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.
The principles of QSAR modeling involve:
Data Set Assembly: A collection of structurally diverse analogs with experimentally determined biological activity (e.g., MIC values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can represent various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric parameters, as well as 2D or 3D structural features.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. biointerfaceresearch.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
Although specific QSAR studies focused exclusively on this compound are not widely reported, the methodology is highly applicable. A validated QSAR model for streptothricin-like compounds could be used to:
Predict the antibacterial activity of novel, yet-to-be-synthesized analogs.
Identify the most important structural features that govern activity, providing guidance for rational drug design.
Screen virtual libraries of compounds to prioritize those with the highest predicted potency for synthesis and testing.
Advanced Research Methodologies and Analytical Techniques in Glycinothricin Studies
Spectroscopic Techniques for Structure Elucidation and Characterization
The foundational characterization of glycinothricin's chemical structure was achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular framework. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy have been pivotal in piecing together the structural puzzle of this antibiotic.
Infrared (IR) spectroscopy offered complementary information by identifying the functional groups present in this compound. The IR spectrum, typically measured in a potassium bromide (KBr) tablet, revealed characteristic absorption bands corresponding to various bond vibrations within the molecule. These bands provide a "fingerprint" of the compound's functional group composition, corroborating the structural features deduced from other methods. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy has been employed to study the electronic transitions within the this compound molecule. While often less structurally informative than NMR or IR for complex natural products, UV-Vis spectroscopy can confirm the presence or absence of chromophores and is a valuable tool for quantification and for monitoring reactions involving the antibiotic.
| Spectroscopic Technique | Sample Analyzed | Key Findings/Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | This compound hydrochloride in D₂O | Provided foundational data on the proton environments, confirming the presence of the streptolidine (B1256088), gulosamine, and β-lysine moieties. |
| Infrared (IR) Spectroscopy | This compound hydrochloride in KBr tablet | Revealed characteristic absorption bands for functional groups present in the molecule, supporting the proposed structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | This compound solutions | Used for characterization and to monitor electronic transitions, aiding in quantification and reaction monitoring. |
Mass Spectrometry-Based Approaches for Biosynthesis Intermediates
Mass spectrometry (MS) has been an indispensable tool in unraveling the biosynthetic pathway of this compound and its derivatives, such as the antibiotic BD-12. This technique allows for the sensitive detection and structural characterization of transient and low-abundance intermediates, providing a roadmap of the enzymatic reactions that construct the final molecule.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful approach. It allows for the separation of complex mixtures of metabolites from bacterial cultures, followed by their mass analysis. In the context of this compound biosynthesis, LC-MS has been instrumental in identifying precursor molecules. For instance, studies on the biosynthesis of BD-12, which is formed from this compound, have utilized LC-MS to confirm that this compound is indeed the direct precursor and a substrate for the N-formimidoyl synthase enzyme, Orf1.
To trace the origin of specific atoms within the BD-12 structure, researchers have employed stable isotope labeling experiments in conjunction with LC-MS. By feeding the producing organism with glycine (B1666218) labeled with heavy isotopes (¹³C and ¹⁵N), it was demonstrated that the N-formimidoyl group of BD-12 is derived from an intact glycine molecule. The resulting mass shifts in the LC-MS spectra provided unequivocal evidence for this biosynthetic link.
Tandem mass spectrometry (MS/MS) further enhances the structural elucidation of biosynthetic intermediates. In this technique, a specific ion (a potential intermediate) is selected, fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides detailed structural information, allowing for the confident identification of the molecule. For streptothricin-class antibiotics, characteristic fragmentation patterns, such as the cleavage of the C(7)-N bond leading to the loss of the streptolidine moiety, have been established, aiding in the rapid identification of related compounds in fermentation broths.
X-ray Crystallography of this compound Biosynthetic Enzymes and Complexes
X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of proteins and their complexes, offering a static yet detailed snapshot of the molecular machinery of biosynthesis. In the study of this compound, this technique has been applied to key enzymes in its biosynthetic pathway, revealing the atomic details of substrate recognition and catalysis.
A pivotal example is the X-ray crystallographic analysis of Orf1, a noncanonical FAD-dependent enzyme that catalyzes the conversion of this compound to the antibiotic BD-12 by adding a glycine-derived N-formimidoyl group. The crystal structure of Orf1 revealed a complex architecture with two distinct substrate-binding sites, one for glycine and another for this compound or its analogue, glycylthricin. These sites are situated approximately 13.5 Å apart, a feature that distinguishes it from canonical FAD-dependent oxidoreductases.
Crucially, crystallographic studies captured an intermediate-enzyme adduct, revealing a covalent N-O-S bridge between an oximinoglycine intermediate and a cysteine residue (Cys281) in the enzyme's active site. This structural insight provided a mechanistic basis for the nucleophilic addition of this compound and subsequent decarboxylation, leading to the formation of the final N-formimidoylated product. The structural data also elucidated how the chain length of the nucleophilic acceptor influences whether N-formimidoylation or N-iminoacetylation occurs.
| Enzyme/Complex | Key Structural Features Revealed | Mechanistic Insights |
|---|---|---|
| Orf1 Enzyme | Two substrate-binding sites (for glycine and this compound) separated by ~13.5 Å. | Provides a structural basis for the dual substrate recognition required for the N-formimidoylation reaction. |
| Orf1-Intermediate Adduct | Covalent N-O-S bridge between an oximinoglycine intermediate and Cys281. | Revealed a key catalytic intermediate and supported a mechanism involving nucleophilic attack and decarboxylation. |
Cryo-Electron Microscopy (Cryo-EM) for Ribosomal Binding Studies (of related streptothricins)
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular complexes, such as the ribosome, in their near-native state. While specific cryo-EM studies on this compound itself are not widely reported, research on the closely related streptothricin (B1209867) F (S-F) has provided critical insights into how this class of antibiotics interacts with its ribosomal target.
Cryo-EM studies of streptothricin F bound to the Acinetobacter baumannii 70S ribosome have revealed the precise binding site and the molecular interactions that underpin its inhibitory activity. The structures show that streptothricin F binds to the 30S ribosomal subunit, in the decoding center, a critical region for protein synthesis.
The streptolidine moiety of S-F acts as a guanine (B1146940) mimetic, forming extensive hydrogen bonds with the 16S rRNA, specifically with the C1054 nucleobase (E. coli numbering) in helix 34. Additionally, the carbamoylated gulosamine part of the molecule interacts with A1196 of the 16S rRNA. These detailed interactions explain the high-level resistance observed with mutations at these specific ribosomal RNA residues. The structural analysis further suggests that streptothricin F probes the A-decoding site, which likely accounts for its ability to induce miscoding during protein synthesis.
Genetic Engineering and Mutagenesis for Biosynthetic Pathway Analysis
Genetic engineering and mutagenesis are powerful tools for dissecting biosynthetic pathways by correlating genes with their functions. By selectively inactivating or modifying genes within the this compound biosynthetic gene cluster, researchers can observe the resulting changes in metabolite production, thereby assigning roles to individual enzymes.
In the broader context of streptothricin biosynthesis, insertional inactivation of open reading frames (ORFs) within the biosynthetic gene cluster has been shown to abolish antibiotic production. For example, the inactivation of genes encoding enzymes with homology to nonribosomal peptide synthetases has been demonstrated to halt the production of streptothricins, confirming their essential role in the assembly of the β-lysine chain.
More specifically, in the pathway leading from this compound to BD-12, heterologous expression of the BD-12 biosynthetic gene cluster in hosts like Streptomyces lividans and Streptomyces avermitilis has been used to confirm the production of BD-12. Subsequent in-frame deletion of the orf1 gene within this heterologously expressed cluster would be a definitive way to prove its function in the final N-formimidoylation step, as its absence would be expected to lead to the accumulation of the this compound precursor.
Site-directed mutagenesis of key residues within biosynthetic enzymes, guided by structural data from X-ray crystallography, is another critical technique. For the Orf1 enzyme, mutating the catalytically important Cys281 residue would be expected to abolish its enzymatic activity, providing further evidence for its role in the formation of the covalent intermediate observed in the crystal structure.
In Vitro and In Vivo (Animal Model) Characterization of Biosynthetic Enzymes
The functional characterization of biosynthetic enzymes, both in a controlled test-tube environment (in vitro) and within a living organism (in vivo), is crucial for validating the hypotheses generated from genetic and structural studies.
In vitro reconstitution of biosynthetic pathways involves purifying the individual enzymes and substrates and combining them to observe the enzymatic reactions outside of the cell. For the biosynthesis of BD-12 from this compound, the Orf1 enzyme has been characterized in vitro. Enzyme kinetic assays have been performed using purified Orf1, this compound as a substrate, and glycine. The production of BD-12 can be monitored over time using techniques like HPLC to determine kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate (kcat). These assays have confirmed that Orf1 is indeed the N-formimidoyl synthase that acts on this compound.
In vivo studies often involve the use of animal models to understand the effects and metabolism of antibiotics, though for the specific study of biosynthetic pathways, heterologous production systems often serve as a more direct in vivo context. The successful production of BD-12 in heterologous hosts like Streptomyces lividans and Streptomyces avermitilis after introducing the corresponding biosynthetic gene cluster serves as an in vivo confirmation of the functionality of the encoded enzymes. Analysis of the metabolites produced by these engineered strains provides definitive evidence for the roles of the introduced genes in the biosynthetic pathway. Animal models, such as mice, have been used to assess the toxicity of this compound in comparison to other streptothricins, providing a broader biological context for the compound. nih.gov
Future Research Directions for Glycinothricin
Elucidation of Remaining Unknown Biosynthetic Steps
The biosynthesis of streptothricins involves a complex, multi-enzymatic pathway. While the general scheme is understood to involve nonribosomal peptide synthesis, key details, particularly those specific to Glycinothricin, remain to be fully elucidated. nih.gov Initial studies in Streptomyces rochei have identified a 7.2-kb DNA fragment containing five open reading frames (ORFs) involved in streptothricin (B1209867) production and resistance. nih.gov One of these ORFs encodes a product with strong resemblance to enzymes involved in nonribosomal peptide formation. nih.gov Furthermore, studies on the biosynthesis of streptothricin F have confirmed that D-glucosamine is a direct precursor to the D-gulosamine moiety of the antibiotic. rsc.org
Future research should focus on a detailed functional analysis of the this compound biosynthetic gene cluster in Streptomyces griseus. Key areas of investigation include:
Identification and Characterization of the Glycine-incorporating Enzyme: A primary unknown is the specific enzyme responsible for the addition of the glycine (B1666218) residue to the streptothricin scaffold. Identifying and characterizing this enzyme is crucial for understanding the unique biosynthesis of this compound.
Delineating the Order of Tailoring Reactions: The precise sequence of enzymatic modifications, including glycosylation, carbamoylation, and the attachment of the β-lysine chain, needs to be determined.
Structural and Mechanistic Studies of Biosynthetic Enzymes: Obtaining high-resolution structures of the key biosynthetic enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificities.
Exploration of Novel this compound Derivatives via Synthetic Biology Approaches
Synthetic biology offers powerful tools to generate novel antibiotic derivatives with improved properties. The total synthesis of streptothricin F has been achieved, providing a foundational platform for creating analogs. nih.govrsc.org This convergent synthesis allows for the independent modification of the three core structural components: the gulosamine core, the streptolidine (B1256088) lactam, and the β-lysine homopolymer. nih.gov
Future synthetic biology efforts could include:
Mutasynthesis: This technique involves blocking the biosynthesis of a specific precursor in the producing organism and supplying synthetic analogs of that precursor. nih.gov For this compound, a mutant strain of S. griseus incapable of producing the natural glycine precursor could be generated. Feeding this mutant with various glycine analogs could lead to the production of novel this compound derivatives with altered activity or stability. nih.gov
Pathway Engineering: The genes in the this compound biosynthetic cluster can be manipulated to alter the final product. For example, genes from other streptothricin pathways could be introduced to create hybrid molecules. Deletion or overexpression of specific genes could also lead to the accumulation of novel intermediates or derivatives.
Combinatorial Biosynthesis: Combining genes from the this compound pathway with those from other natural product pathways could generate entirely new chemical scaffolds.
Detailed Mechanistic Studies of this compound-Enzyme Interactions
Streptothricins are known to inhibit protein synthesis. nih.gov Recent cryo-electron microscopy (cryo-EM) studies of streptothricin F bound to the Acinetobacter baumannii 70S ribosome have provided significant insights into its mechanism of action. nih.gov The primary binding site is located on the 30S subunit, specifically in helix 34 of the 16S rRNA. nih.govpdbj.org The streptolidine moiety of streptothricin F forms multiple hydrogen bonds with the C-1054 nucleobase, acting as a guanine (B1146940) mimetic. nih.gov The carbamoylated gulosamine moiety also interacts with the A1196 base. nih.gov This interaction is thought to interfere with the A-decoding site, potentially causing the miscoding activity observed with these antibiotics. nih.govnih.gov
Future research should aim to:
Obtain High-Resolution Structures of this compound-Ribosome Complexes: Cryo-EM studies of this compound bound to the ribosome are needed to understand the specific interactions mediated by the glycine moiety and how they might differ from those of streptothricin F. This will provide a structural basis for its biological activity.
Biochemical and Biophysical Characterization of Binding: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of this compound and its analogs to the ribosome.
Investigate the Impact on Different Stages of Translation: Detailed in vitro translation assays can dissect the precise effects of this compound on initiation, elongation, and termination of protein synthesis.
Development of this compound and Analogues as Research Tools
The unique structure and mechanism of action of this compound make it and its derivatives valuable potential tools for basic research. The ability to synthesize analogs opens the door to creating chemical probes to study various cellular processes. nih.gov
Future directions in this area include:
Development of Fluorescently Labeled this compound Probes: Attaching a fluorescent tag to this compound would allow for the visualization of its localization within bacterial cells and its interaction with the ribosome in real-time.
Creation of Affinity-Based Probes: Immobilizing this compound on a solid support could be used to isolate and identify its cellular binding partners, potentially revealing novel targets or resistance mechanisms.
Design of Photoaffinity Probes: Incorporating a photo-reactive group into the this compound scaffold would enable the covalent cross-linking of the antibiotic to its target upon UV irradiation, allowing for the precise mapping of the binding site.
Probes for Studying Streptothricin Resistance: The development of DNA probes for specific streptothricin resistance genes has already proven useful for studying the evolution of resistance in enteric bacteria. nih.gov Similar tools could be developed for this compound-specific resistance mechanisms.
Comparative Genomic Analysis of this compound-Producing Strains
Comparative genomics is a powerful tool for understanding the evolution and diversity of antibiotic biosynthetic gene clusters. frontiersin.orgescholarship.orgnih.govosti.govresearchgate.net By comparing the genomes of different this compound-producing strains of Streptomyces griseus, as well as with other streptothricin-producing species like Streptomyces rochei, researchers can gain valuable insights. nih.gov
Key objectives for future comparative genomic studies include:
Identifying Core and Accessory Genes: This analysis can distinguish between essential genes for this compound biosynthesis and those that may contribute to strain-specific variations in production levels or the generation of minor derivatives.
Understanding the Evolution of the Biosynthetic Pathway: By comparing gene cluster organization and sequence similarity, it may be possible to reconstruct the evolutionary history of this compound biosynthesis.
Discovering Novel Regulatory Elements: Comparative genomics can help identify conserved non-coding regions that may function as regulatory elements controlling the expression of the this compound gene cluster.
Correlating Genotype with Phenotype: Linking genomic variations to differences in this compound production levels or the types of derivatives produced can inform future strain improvement efforts.
Investigation of this compound's Broader Biological Roles Beyond Antimicrobial Effects
While antibiotics are primarily known for their antimicrobial properties, there is growing evidence that they can have other biological roles, particularly at sub-inhibitory concentrations. rsc.orglbl.gov In the complex soil microbiome where Streptomyces species thrive, these molecules may act as signaling molecules, influencing the behavior of other microorganisms. researchgate.netpnnl.gov
Future research should explore the potential non-antimicrobial functions of this compound, such as:
Role in Interspecies Communication: Investigating whether this compound can modulate gene expression, biofilm formation, or motility in other soil bacteria at low concentrations.
Influence on Fungal-Bacterial Interactions: Given the broad-spectrum activity of streptothricins, exploring the impact of this compound on the interactions between bacteria and fungi in the soil environment.
Induction of Secondary Metabolite Production in Other Microbes: Assessing whether this compound can trigger the production of other bioactive compounds in neighboring microorganisms, a phenomenon known as microbial chemical ecology.
Effects on Plant Growth and Health: Given the close association of Streptomyces with plant roots, investigating any potential direct or indirect effects of this compound on plant development and defense responses.
Q & A
Q. How should researchers address contradictions in this compound activity data across different experimental models?
- Methodological Answer : Apply contradiction analysis frameworks, such as TRIZ principles, to dissect conflicting results. For instance, discrepancies in enzymatic efficiency might arise from buffer ionic strength or cofactor availability. Replicate experiments with standardized protocols (e.g., fixed glycine concentrations) and perform meta-analyses to identify confounding variables .
Q. What factors must be considered when designing experiments to ensure this compound’s reproducibility in heterologous expression systems?
- Methodological Answer : Optimize expression vectors for codon usage compatibility in host organisms (e.g., E. coli). Include detailed documentation of purification steps, such as affinity chromatography conditions and protease inhibitors. Publish raw data (e.g., electrophoresis gels, spectral scans) in supplementary materials to enable cross-lab validation .
Q. How can researchers integrate this compound’s in vitro data with in vivo pharmacological models to predict bioactivity?
- Methodological Answer : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro enzyme inhibition data (e.g., IC₅₀ values) with in vivo bioavailability. Employ LC-MS/MS for tissue distribution studies and validate predictions with knockout animal models. Adhere to ethical guidelines for in vivo testing, including ICH recommendations for adverse event monitoring .
Q. What ethical and compliance frameworks are critical for this compound research involving human-derived samples?
- Methodological Answer : Obtain institutional review board (IRB) approval for studies using human tissues. Follow GDPR or HIPAA protocols for data anonymization and storage. Reference guidelines like the ICH Clinical Safety Data Management document to ensure transparency in adverse event reporting and informed consent processes .
Q. Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
